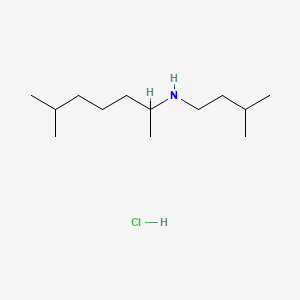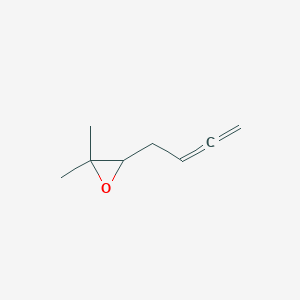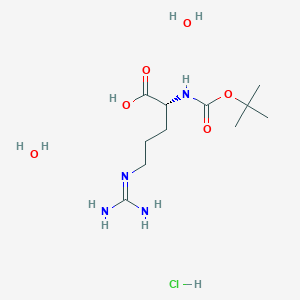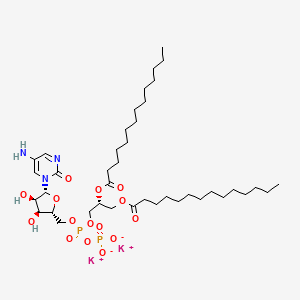
1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine) potassium salt,1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt, also known as 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine, is a complex phospholipid derivative. This compound is primarily used in biochemical and biophysical research due to its unique structural properties and its role in mimicking biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid. This process is often carried out using Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is followed by sequential recrystallization from ethyl acetate and acetone to achieve high purity .
Industrial Production Methods
Industrial production of this compound is limited due to the complexity and cost of the synthetic routes. advancements in synthetic chemistry have led to more cost-effective and scalable methods. These methods often replace traditional column chromatography with more economical techniques, such as recrystallization, to purify the final product .
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a crucial role in the study of cell membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the development of emulsifiers and stabilizers for various industrial applications
作用機序
The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt involves its integration into biological membranes. This compound mimics the natural phospholipids found in cell membranes, allowing it to interact with membrane proteins and other biomolecules. The molecular targets and pathways involved include:
Membrane Proteins: Facilitates the study of protein-lipid interactions.
Signal Transduction Pathways: Participates in the modulation of signaling pathways by altering membrane fluidity and protein activity.
類似化合物との比較
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt can be compared with other similar compounds, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Similar in structure but lacks the diphosphocytidine group, making it less complex and more commonly used in research.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG): Contains a glycerol backbone and is used in studies of bacterial membranes.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt (DMPS): Contains a serine group and is used in studies of protein-lipid interactions.
The uniqueness of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) potassium salt lies in its ability to mimic complex biological membranes, making it a valuable tool in advanced biochemical and biophysical research.
特性
分子式 |
C40H71K2N3O15P2 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC名 |
dipotassium;[[(2R,3S,4R,5R)-5-(5-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C40H73N3O15P2.2K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-33(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-34-37(46)38(47)39(57-34)43-28-32(41)27-42-40(43)48;;/h27-28,33-34,37-39,46-47H,3-26,29-31,41H2,1-2H3,(H2,49,50,51);;/q;2*+1/p-2/t33-,34-,37-,38-,39-,60?;;/m1../s1 |
InChIキー |
FXYYZAZVZDVKFS-FFTMJLPTSA-L |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=C(C=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



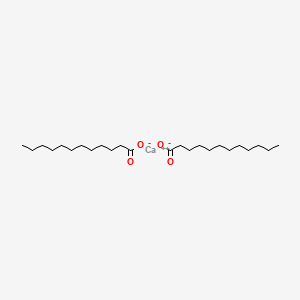

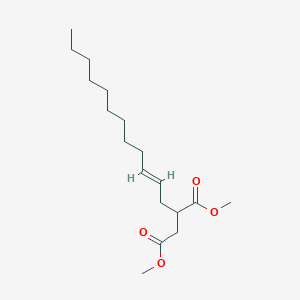
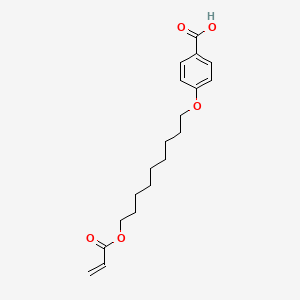

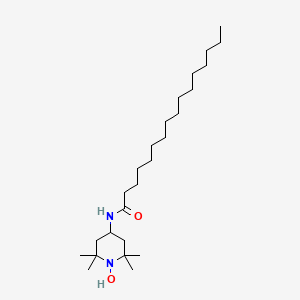
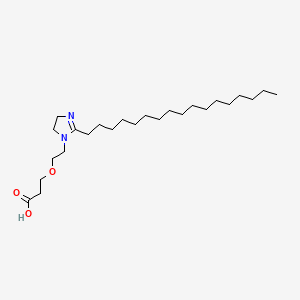
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
